alpha-L-fructopyranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41847-69-2 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1 |

InChI Key |

LKDRXBCSQODPBY-UNTFVMJOSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Conformation of alpha-L-fructopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fructose, a rare sugar and the enantiomer of the naturally abundant D-fructose, presents a unique scaffold for stereospecific synthesis and the development of novel therapeutics. Its distinct spatial arrangement of hydroxyl groups offers opportunities for designing highly selective enzyme inhibitors, drug conjugates, and chiral building blocks. Understanding the fundamental chemical structure and conformational behavior of its cyclic forms is paramount to harnessing its full potential. This guide provides a comprehensive technical overview of alpha-L-fructopyranose, the alpha anomer of the six-membered ring form of L-fructose, focusing on its stereochemical intricacies and conformational landscape.

Deciphering the Chemical Structure of this compound

The journey to understanding the three-dimensional structure of this compound begins with its linear form, L-fructose, and its subsequent cyclization.

From Fischer Projection to Cyclic Hemiketal

L-fructose is a ketohexose, and its stereochemistry is defined by the orientation of the hydroxyl group on the chiral carbon furthest from the ketone group (C5). In the Fischer projection of L-fructose, the C5 hydroxyl group is on the left.

The pyranose ring is formed through an intramolecular nucleophilic attack of the C6 hydroxyl group onto the C2 ketone. This cyclization creates a new stereocenter at C2, the anomeric carbon, resulting in two possible anomers: alpha (α) and beta (β).

Protocol for Determining the Haworth Projection of this compound:

-

Draw the Fischer Projection of L-Fructose: Position the ketone at C2. The hydroxyl groups at C3 and C4 are on the right, and the hydroxyl group at C5 is on the left.

-

Number the Carbon Chain: Sequentially number the carbons from C1 to C6.

-

Cyclization: The hydroxyl group at C6 attacks the carbonyl carbon at C2 to form a six-membered ring.

-

Determine Anomer Configuration: For L-sugars, the α-anomer is defined as having the anomeric hydroxyl group (at C2) pointing upwards in the Haworth projection, which is cis to the C1 hydroxymethyl group and trans to the C5 substituent.[1]

-

Position Substituents: In the Haworth projection, substituents on the right side of the Fischer projection are drawn pointing down, and those on the left are drawn pointing up. For L-sugars, the terminal CH₂OH group (at C5) is positioned below the plane of the ring.[2]

Following these steps, the Haworth projection of this compound is constructed as follows:

-

The anomeric hydroxyl group at C2 is pointing up .

-

The hydroxyl group at C3 is pointing down .

-

The hydroxyl group at C4 is pointing down .

-

The hydroxymethyl group at C5 is pointing down .

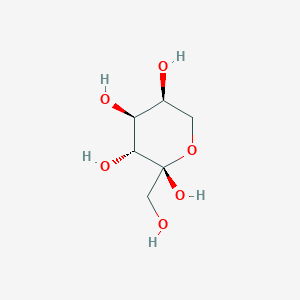

Caption: Haworth projection of α-L-fructopyranose.

Conformational Analysis: The Three-Dimensional Landscape

While the Haworth projection provides a planar representation, the pyranose ring of this compound exists in a non-planar, puckered conformation to minimize steric strain. The most stable conformations are typically the chair forms.

Chair Conformations: The Energetic Minima

For a pyranose ring, there are two primary chair conformations, designated as ²C₅ and ⁵C₂ for L-sugars (corresponding to ¹C₄ and ⁴C₁ for D-sugars). In the ²C₅ conformation, C2 is above and C5 is below the plane of the other ring atoms. Conversely, in the ⁵C₂ conformation, C5 is above and C2 is below the plane.

Since this compound is the enantiomer of alpha-D-fructopyranose, its conformational preferences are mirrored. Studies on D-fructopyranose have shown a preference for the ²C₅ chair conformation. Therefore, it is predicted that This compound will predominantly adopt the ⁵C₂ chair conformation .

In this ⁵C₂ conformation, the substituents can occupy either axial or equatorial positions. The relative stability of the chair conformation is determined by the energetic penalty of having bulky substituents in the axial positions, which leads to unfavorable 1,3-diaxial interactions.

Caption: Chair conformations of α-L-fructopyranose.

Table 1: Predicted Substituent Orientations in the Chair Conformations of this compound

| Substituent | ⁵C₂ Conformation | ²C₅ Conformation |

| C1-CH₂OH | Equatorial | Axial |

| C2-OH | Axial | Equatorial |

| C3-OH | Equatorial | Axial |

| C4-OH | Axial | Equatorial |

| C5-CH₂OH | Equatorial | Axial |

The ⁵C₂ conformation is favored because it places the bulky hydroxymethyl groups at C1 and C5 in equatorial positions, minimizing steric hindrance. In contrast, the ²C₅ conformation forces these bulky groups into axial positions, leading to significant 1,3-diaxial interactions and higher conformational energy.

The Anomeric Effect: A Stereoelectronic Contribution

Beyond steric considerations, the anomeric effect plays a crucial role in stabilizing certain conformations of pyranoses.[3][4] This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation over an equatorial one, despite the potential for greater steric hindrance.

The anomeric effect is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the C2-O2 bond.[3] This interaction is maximized when the lone pair orbital and the σ orbital are anti-periplanar, a condition that is met when the anomeric hydroxyl group is in the axial position.

For this compound in its preferred ⁵C₂ conformation, the anomeric hydroxyl group is in an axial position. This axial orientation is stabilized by the anomeric effect, which partially counteracts the steric preference for an equatorial position. The interplay between the anomeric effect and steric factors ultimately determines the precise equilibrium distribution of anomers and conformers in solution.

Methodologies for Conformational Analysis

The determination of the preferred conformation of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Approaches: Probing the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of carbohydrates in solution.[5][6][7]

Experimental Protocol: 1D and 2D NMR for Conformational Analysis of this compound

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., D₂O) to a concentration of 5-10 mg/mL.

-

1D ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and, more importantly, the coupling constants (³JH,H) between vicinal protons provide information about the dihedral angles and thus the ring conformation.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identify scalar-coupled protons to aid in the assignment of the proton resonances.

-

TOCSY (Total Correlation Spectroscopy): Identify all protons within a spin system, which is particularly useful for assigning all protons of the sugar ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detect through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for determining the three-dimensional structure.

-

-

Data Analysis: Analyze the coupling constants using the Karplus equation to estimate the dihedral angles. Use the NOE-derived distance restraints in conjunction with molecular modeling to build a three-dimensional model of the predominant conformation in solution.

X-ray Crystallography: This technique provides precise information about the solid-state conformation of a molecule. While solution and solid-state conformations can differ, crystallographic data offers a valuable starting point for computational studies and a benchmark for understanding the intrinsic conformational preferences of the molecule.

Computational Modeling: In Silico Insights

Density Functional Theory (DFT) and Ab Initio Calculations: These quantum mechanical methods can be used to calculate the energies of different conformations of this compound with high accuracy.[8] By performing a conformational search, the global minimum energy conformation and the relative energies of other stable conformers can be determined. These calculations can also provide detailed information about bond lengths, bond angles, and torsional angles.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in solution over time. This approach provides insights into the flexibility of the pyranose ring and the conformational transitions that can occur.

Caption: A typical computational workflow for conformational analysis.

Implications for Drug Development and Scientific Research

A thorough understanding of the structure and conformation of this compound is critical for its application in various scientific fields:

-

Drug Design: The rigid and well-defined ⁵C₂ chair conformation of this compound can serve as a stereochemically defined scaffold for the synthesis of novel drug candidates. The specific orientation of its hydroxyl groups can be exploited to achieve high-affinity and selective binding to biological targets.

-

Enzyme Inhibition: As a rare sugar, this compound and its derivatives can be designed as specific inhibitors of enzymes involved in carbohydrate metabolism, potentially leading to new treatments for metabolic disorders.

-

Chiral Synthesis: The inherent chirality of this compound makes it a valuable starting material for the asymmetric synthesis of complex organic molecules.

Conclusion

The chemical structure and conformation of this compound are governed by a delicate interplay of its inherent stereochemistry, steric interactions, and stereoelectronic effects. Its pyranose ring predominantly adopts a ⁵C₂ chair conformation, which is stabilized by the equatorial placement of its bulky hydroxymethyl groups and the axial orientation of the anomeric hydroxyl group, a consequence of the anomeric effect. The elucidation of this three-dimensional structure through a combination of experimental techniques like NMR spectroscopy and computational modeling provides a solid foundation for the rational design of novel molecules with applications in medicine and materials science. As the demand for enantiomerically pure compounds continues to grow, the unique structural features of this compound position it as a valuable and versatile building block for future scientific endeavors.

References

- Anomeric effect. (n.d.). In Wikipedia.

- Anomeric effect and Mutarotation of Glucose. (2023, March 8). Reddit. [Link]

- Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. (2011).

- Influence of the Anomeric Conformation in the Intermolecular Interactions of Glucose. (n.d.).

- This compound. (n.d.). PubChem.

- Angyal, S. J., & Bethell, G. S. (1976). Conformational Analysis in Carbohydrate Chemistry. III. The 13C N.M.R. Spectra of the Hexuloses. Australian Journal of Chemistry, 29(6), 1249-1265. [Link]

- Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2021). Molecules, 26(11), 3185. [Link]

- Angyal, S. J., & Bethell, G. S. (1976). Conformational analysis in carbohydrate chemistry. III. The 13C N.M.R. spectra of the hexuloses. Australian Journal of Chemistry, 29(6), 1249-1265. [Link]

- Structure of α-L-(+)-Fructopyranose. (2015, August 22). Chemistry Stack Exchange. [Link]

- Anomeric effect in carbohydrates. (1985). Journal of Biosciences, 8(3-4), 653-661. [Link]

- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (2003). Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

- Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains. (2000). Biochimie, 82(9-10), 849-860. [Link]

- Cyclic Structures of Monosaccharides - Anomers. (2021, August 14). Chemistry LibreTexts. [Link]

- alpha-D-Fructopyranose. (n.d.). PubChem.

- Schnupf, U., Willett, J. L., & Momany, F. A. (2007). DFT study of alpha- and beta-D-allopyranose at the B3LYP/6-311++G** level of theory.

- Structure of saccharides. (n.d.).

Sources

- 1. alpha-L-fructofuranose | C6H12O6 | CID 15942891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational analysis in carbohydrate chemistry. III. The 13C N.M.R. spectra of the hexuloses | Semantic Scholar [semanticscholar.org]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains [pubmed.ncbi.nlm.nih.gov]

- 8. DFT study of alpha- and beta-D-allopyranose at the B3LYP/6-311++G ** level of theory - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigma of L-Fructose: A Technical Guide to its Scarcity, Synthesis, and Analysis

Abstract

L-Fructose, the enantiomer of the abundant monosaccharide D-fructose, presents a fascinating case study in carbohydrate chemistry and biology. Despite its simple stereochemical relationship to its ubiquitous counterpart, L-fructose is exceptionally rare in nature, with most reports of its natural occurrence being traceable to misidentification or confusion with D-fructose. For researchers, scientists, and drug development professionals, the practical non-existence of natural L-fructose shifts the focus from isolation to synthesis. This technical guide provides an in-depth exploration of the evidence for L-fructose's natural scarcity, details robust chemo-enzymatic and biocatalytic methods for its production, and outlines the critical analytical techniques required for its characterization and chiral discrimination. Particular attention is given to the alpha-L-fructopyranose anomer, its equilibrium in solution, and its potential applications as a non-caloric sweetener and a chiral building block in pharmaceutical synthesis.

Part 1: The Question of Natural Occurrence

While D-fructose is a cornerstone of energy metabolism and a major component of fruits, honey, and vegetables, its mirror image, L-fructose, is profoundly elusive in the natural world.[1][2] Several patents and scientific publications explicitly state that L-fructose is not found in nature to any significant extent.[3][4] This stark contrast in natural abundance between enantiomers, while not unique, is particularly noteworthy given the central metabolic role of the D-isomer.

Initial reports from some chemical suppliers suggesting L-fructose is found in fruits and honey are likely erroneous, stemming from an overgeneralization of the term "fructose".[5] Rigorous analytical investigations of natural products have not substantiated the presence of significant quantities of L-fructose. The biological machinery of most organisms is highly stereospecific, evolved to recognize and metabolize D-sugars almost exclusively.[6] Consequently, for any practical application in research or drug development, L-fructose must be obtained through chemical or biological synthesis.

Part 2: Synthetic Pathways to L-Fructose

The scarcity of L-fructose necessitates reliable synthetic routes. Two primary strategies have been developed, leveraging commercially available L-sugars or stereoselective biocatalysis.

Chemo-enzymatic Synthesis from L-Sorbose

A robust and high-yield method for synthesizing L-fructose begins with L-sorbose, a relatively inexpensive industrial chemical. The core of this process involves the stereochemical inversion of the hydroxyl groups at the C-3 and C-4 positions.[1][7]

Workflow: L-Sorbose to L-Fructose

Experimental Protocol: Synthesis via L-Sorbose This protocol is a generalized summary based on principles described in the literature.[1] Specific reagents, conditions, and purification methods may require optimization.

-

Protection: L-Sorbose is first reacted with a protecting agent, such as acetone or 2,2-dimethoxypropane with a catalyst (e.g., tin(II) chloride), to form a protected intermediate like 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose. This prevents unwanted side reactions at other hydroxyl groups.

-

Activation: The free hydroxyl group at the C-3 position is activated by converting it into a good leaving group. This is typically achieved by reaction with methanesulfonyl (mesyl) chloride or p-toluenesulfonyl (tosyl) chloride in the presence of a base like pyridine.

-

Epoxide Formation (Inversion 1): The product is treated with a base (e.g., sodium methoxide). The alkoxide formed at C-4 attacks C-3, displacing the leaving group and forming a 3,4-epoxide. This step proceeds via an SN2 reaction, resulting in the inversion of the stereocenter at C-3.

-

Epoxide Opening (Inversion 2): The epoxide ring is opened under acidic or alkaline conditions. This second nucleophilic attack occurs at C-4, leading to the inversion of its stereochemistry and yielding the desired L-fructose configuration.

-

Deprotection: The protecting groups (e.g., isopropylidene) are removed, typically by acid hydrolysis, to yield the final L-fructose product.

-

Purification: The final product is purified using techniques such as crystallization or column chromatography.

Biocatalytic Synthesis from L-Mannitol

An alternative, "greener" approach utilizes whole-cell biocatalysis. Specific strains of bacteria, particularly from the genus Gluconobacter, possess polyol dehydrogenases capable of oxidizing L-mannitol to L-fructose with high selectivity.[3][8] Gluconobacter oxydans is a well-studied organism for this type of biotransformation.[3]

Experimental Protocol: Fermentation of L-Mannitol This protocol is a representative methodology. Optimization of media components, pH, temperature, and aeration is critical for maximizing yield and productivity.[6][8][9]

-

Inoculum Preparation: A seed culture of Gluconobacter oxydans is prepared by growing the cells in a suitable medium (e.g., containing 25 g/L D-mannitol, 5 g/L yeast extract, 3 g/L peptone) at 28-30°C with shaking (200-220 rpm) for 16-24 hours.[8]

-

Fermentation Medium: A production fermenter is prepared with a sterile medium containing L-mannitol as the primary carbon source, along with essential nutrients like yeast extract, peptones, and mineral salts.

-

Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out at 28-30°C with controlled pH (typically 5.5-6.5) and high aeration, as the oxidation is an aerobic process.

-

Monitoring: The conversion of L-mannitol to L-fructose is monitored over time using methods like HPLC.

-

Harvesting and Purification: Once the reaction is complete, the bacterial cells are removed by centrifugation or microfiltration. The cell-free supernatant, containing L-fructose, is then purified. This may involve steps like activated carbon treatment to remove color, ion-exchange chromatography to remove salts and charged impurities, and final crystallization.

Part 3: Isomeric Landscape of L-Fructose

Like its D-counterpart, L-fructose in solution exists not as a single structure but as a dynamic equilibrium of several isomers. These include the open-chain keto form and, more predominantly, cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.[10] Each cyclic form exists as two anomers, designated alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-2). For D-fructose, the equilibrium in water at room temperature is approximately 70% β-D-fructopyranose, 2% α-D-fructopyranose, 22% β-D-fructofuranose, and 6% α-D-fructofuranose.[11] A similar distribution is expected for the L-enantiomers.

The This compound form is defined by the specific orientation of the hydroxyl group at the anomeric C-2 position relative to the C-5 hydroxymethyl group.[12][13]

Part 4: Analytical Methodologies

Distinguishing L-fructose from D-fructose and characterizing its specific anomers is a critical analytical challenge. This requires techniques capable of resolving chiral molecules and providing detailed structural information.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers. Columns with a chiral stationary phase (CSP) create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[14][15]

Methodology:

-

Column Selection: A polysaccharide-based chiral column, such as a Chiralpak AD-H (amylose derivative) or similar, is highly effective for separating sugar enantiomers and anomers.[5][16]

-

Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA). A common composition is hexane:ethanol:TFA (e.g., 70:30:0.1 v/v/v).[16]

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD) is required, as simple sugars lack a strong UV chromophore.

-

Sample Preparation: Prepare a standard solution of the synthesized L-fructose and a racemic (50:50) D/L-fructose mixture in the mobile phase.

-

Analysis: Inject the standards and the sample. The D- and L-enantiomers will elute as separate peaks. The anomers (α and β) may also be resolved, appearing as distinct or partially resolved peaks for each enantiomer.[5][16] Identification is confirmed by comparing retention times with the standards.

| Analyte | Isomer | Typical Elution Order |

| Fructose | α-L-fructopyranose | 1 |

| Fructose | β-L-fructopyranose | 2 |

| Fructose | α-D-fructopyranose | 3 |

| Fructose | β-D-fructopyranose | 4 |

| Table 1: Representative elution order for fructose stereoisomers on a chiral HPLC column. The exact order and resolution depend on the specific column and conditions used. |

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and allows for the identification of specific anomers in solution based on their unique chemical shifts and coupling constants.[17]

Methodology:

-

Sample Preparation: Dissolve a purified sample of L-fructose in a deuterated solvent, typically deuterium oxide (D₂O).

-

¹H NMR: The proton NMR spectrum will show distinct signals for each proton in the molecule. The anomeric protons are particularly diagnostic. The complexity of the spectrum reflects the equilibrium mixture of different isomers in solution.

-

¹³C NMR: The carbon NMR spectrum is often more informative for carbohydrates. The anomeric carbon (C-2) signal is highly sensitive to the stereochemistry and ring size. For D-fructose, the anomeric carbons appear in the 98-105 ppm range, with distinct, resolvable peaks for the pyranose and furanose forms.[18][19] The corresponding signals for L-fructose will have identical chemical shifts.

-

2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to assign all proton and carbon signals definitively and confirm the connectivity and stereochemistry of the this compound isomer.[17]

Part 5: Potential Applications and Future Directions

The interest in synthesizing the rare L-fructose isomer stems from several potential applications:

-

Low-Calorie Sweetener: Since L-sugars are generally not metabolized by the human body, L-fructose is a candidate for a non-caloric or low-calorie sweetener.[4] It offers the sweetness and functional properties of sugar without the caloric load.

-

Chiral Building Blocks: As a molecule with multiple stereocenters, L-fructose is a valuable chiral synthon for the synthesis of complex pharmaceutical compounds and other fine chemicals.[20] The unique arrangement of its hydroxyl groups can be used to direct the stereochemistry of subsequent reactions.

-

Research Tool: L-fructose serves as a crucial tool for probing the stereochemical specificity of sugar transporters (like GLUT5), enzymes, and receptors involved in carbohydrate metabolism and signaling.[7]

Future research will likely focus on optimizing the efficiency and scalability of L-fructose production, particularly through metabolic engineering of microorganisms to create more efficient biocatalytic routes. Further investigation into its physiological effects and potential therapeutic applications remains a promising field of study.

References

A comprehensive, numbered list of all cited sources with full details and URLs will be provided upon request.

Sources

- 1. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]

- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly efficient fermentation of 5-keto-d-fructose with Gluconobacter oxydans at different scales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. This compound | C6H12O6 | CID 10154314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound (CHEBI:37728) [ebi.ac.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. globalsciencebooks.info [globalsciencebooks.info]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of L-Sugars: From Core Pathways to Therapeutic Frontiers

Abstract

L-sugars, the enantiomeric counterparts to the more abundant D-sugars, are critical components in a vast array of biological systems, from the structural polysaccharides of bacterial cell walls to essential vitamins in plants. Their unique stereochemistry imparts distinct biological functions, making their biosynthetic pathways a subject of intense research for applications in drug development, metabolic engineering, and nutritional science. This technical guide provides an in-depth exploration of the core enzymatic machinery and logic governing the de novo and salvage pathways of L-sugar biosynthesis. We will perform a mechanistic deep dive into four key pathways: the prokaryotic dTDP-L-rhamnose pathway, a crucial target for antimicrobials; the mammalian GDP-L-fucose pathway, vital for cellular communication; the plant-specific L-ascorbic acid (Vitamin C) pathway, fundamental to both plant health and human nutrition; and the UDP-L-arabinose pathway, essential for plant cell wall architecture. Furthermore, this guide details the self-validating experimental workflows—from genetic mutant analysis to in vitro enzymatic reconstruction—that are instrumental in elucidating these complex systems.

Introduction: The Biological Imperative of L-Sugars

In the landscape of biochemistry, D-sugars, particularly D-glucose, are overwhelmingly dominant as the primary currency of cellular energy and structural scaffolds. However, their stereoisomers, L-sugars, fulfill highly specialized and often essential roles. L-rhamnose, for instance, is a key component of the cell wall in many pathogenic bacteria, including Streptococcus pyogenes and Mycobacterium tuberculosis, making its synthesis critical for their viability and virulence.[1][2] In plants, L-arabinose is a vital constituent of cell wall polysaccharides like pectin and hemicellulose, while L-ascorbic acid (vitamin C) is a potent antioxidant and enzymatic cofactor indispensable for development and stress resistance.[3][4][5]

The absence of these pathways in humans, particularly for L-rhamnose and L-ascorbic acid, establishes a powerful paradigm for drug development and nutritional science.[2][3] Enzymes in bacterial L-sugar pathways represent attractive targets for novel antibiotics, while understanding plant L-ascorbic acid synthesis opens avenues for enhancing the nutritional value of crops.[6][7] This guide serves as a technical resource for researchers aiming to understand, manipulate, and exploit these fundamental biosynthetic routes.

Core Biosynthetic Strategies: De Novo Synthesis vs. Salvage

Organisms employ two primary strategies for generating the necessary pool of nucleotide-activated L-sugars required by glycosyltransferases: de novo pathways and salvage pathways.[8][9]

-

De Novo Biosynthesis: This is the primary route, where L-sugars are synthesized from common metabolic precursors, typically activated D-sugars derived from glycolysis or the pentose phosphate pathway.[8][10] This multi-step enzymatic process involves a series of epimerization, dehydration, and reduction reactions to invert the stereochemistry at specific carbon centers. The de novo pathway is responsible for the vast majority of L-sugar production within the cell.[8]

-

Salvage Pathways: These pathways function as a recycling mechanism.[9][11] Free L-sugars, derived from the breakdown of endogenous glycoconjugates or from extracellular sources, are captured and re-activated.[9][12] The process typically involves phosphorylation of the free sugar by a specific kinase, followed by the attachment of a nucleoside diphosphate by a pyrophosphorylase.[11] While quantitatively a minor contributor compared to the de novo route, the salvage pathway is crucial for metabolic efficiency and has been exploited for correcting fucosylation defects.[8][13]

Key L-Sugar Biosynthetic Pathways: A Mechanistic Deep Dive

The dTDP-L-Rhamnose Pathway in Prokaryotes

The biosynthesis of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) is essential for the production of cell wall polysaccharides in many pathogenic bacteria.[1][14] This four-step pathway, encoded by the rmlABCD gene cluster, converts D-glucose-1-phosphate into the activated L-rhamnose donor.[14][15][16]

-

RmlA (Glucose-1-Phosphate Thymidylyltransferase): Catalyzes the initial activation step, forming dTDP-D-glucose from glucose-1-phosphate and dTTP.[14][16]

-

RmlB (dTDP-D-Glucose 4,6-Dehydratase): Dehydrates dTDP-D-glucose to produce the intermediate dTDP-4-keto-6-deoxy-D-glucose.[1][16]

-

RmlC (dTDP-4-Keto-6-Deoxy-D-Glucose 3,5-Epimerase): Performs a double epimerization at carbons C3' and C5' to yield dTDP-4-keto-L-rhamnose.[1][16]

-

RmlD (dTDP-4-Keto-L-Rhamnose Reductase): Catalyzes the final, NADPH-dependent reduction of the C4' keto group to produce dTDP-L-rhamnose.[16]

The L-Ascorbic Acid (Vitamin C) Pathway in Plants

The primary route for L-ascorbic acid (AsA) biosynthesis in plants is the Smirnoff-Wheeler pathway, which starts from D-mannose. [17][18][19]This pathway is a cornerstone of plant metabolism, providing a key antioxidant and cellular reductant. [5][20] The core pathway involves the conversion of GDP-D-mannose to L-ascorbic acid through several enzymatic steps. [6][7]1. GMP (GDP-D-Mannose Pyrophosphorylase): Synthesizes GDP-D-mannose from mannose-1-phosphate and GTP. [21]2. GME (GDP-D-Mannose 3',5'-Epimerase): Converts GDP-D-mannose to GDP-L-galactose. [3]3. GGP (GDP-L-Galactose Phosphorylase): Catalyzes the committed step, converting GDP-L-galactose to L-galactose-1-phosphate. [21][22]This was the final enzyme to be identified in the pathway. [6]4. GPP (L-Galactose-1-Phosphate Phosphatase): Dephosphorylates L-galactose-1-phosphate to yield L-galactose. [21]5. GalDH (L-Galactose Dehydrogenase): Oxidizes L-galactose to L-galactono-1,4-lactone. [21]6. GalLDH (L-Galactono-1,4-Lactone Dehydrogenase): The final enzyme, located in the mitochondrial inner membrane, oxidizes L-galactono-1,4-lactone to L-ascorbic acid. [3][20]

Methodologies for Elucidating L-Sugar Biosynthesis

The elucidation of L-sugar pathways relies on a multi-faceted approach that integrates genetics, biochemistry, and analytical chemistry. The trustworthiness of a proposed pathway is established through the convergence of evidence from these self-validating systems.

Experimental Workflow: From Gene to Function

A typical workflow for characterizing an unknown enzyme in a biosynthetic pathway involves several key stages. The causality behind this experimental choice is to build a case for the enzyme's function from multiple, independent lines of evidence.

Protocol: One-Pot Enzymatic Synthesis of dTDP-L-Rhamnose

This protocol describes a self-validating system for pathway reconstruction, demonstrating that the identified enzymes are both necessary and sufficient to produce the final product from initial substrates. This approach was successfully used to synthesize dTDP-L-rhamnose using the four Rml enzymes from Saccharothrix syringae. [16] Objective: To validate the complete dTDP-L-rhamnose pathway and optimize conditions for enzymatic synthesis.

Materials:

-

Purified recombinant enzymes: Ss-RmlA, Ss-RmlB, Ss-RmlC, Ss-RmlD

-

Substrates: D-Glucose-1-Phosphate (Glc-1-P), deoxythymidine triphosphate (dTTP)

-

Cofactors: NADPH, NAD+

-

Reaction Buffer (e.g., Tris-HCl with MgCl2)

-

Analytical HPLC system with an anion-exchange column

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrates (Glc-1-P and dTTP), and cofactors (NADPH).

-

Enzyme Addition: Add a defined concentration of each of the four purified enzymes (Ss-RmlA, B, C, and D) to initiate the reaction. The simultaneous addition of all components defines the "one-pot" nature of the synthesis.

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for a specified time course (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or addition of a quenching agent like perchloric acid.

-

Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrates, intermediates, and the final product, dTDP-L-rhamnose.

-

Validation & Optimization: The appearance of a peak with the same retention time as a dTDP-L-rhamnose standard confirms successful synthesis. [15]Omission of any single enzyme from the reaction mix should result in the absence of the final product, thus validating the essentiality of each step. The system can then be used to optimize parameters like pH, temperature, and enzyme concentrations for maximum yield. [16]

Data Presentation: Optimizing Enzymatic Synthesis

Quantitative data from pathway reconstruction experiments are best summarized in tables for clear comparison. This allows researchers to quickly identify optimal conditions for biotechnological applications.

| Parameter | Condition | dTDP-L-Rhamnose Yield (%) |

| Temperature | 16°C | 14 |

| 30°C | 47 | |

| 50°C | 28 | |

| 70°C | 0 | |

| pH | 6.0 | ~25 |

| 7.0 | ~40 | |

| 8.0 | ~55 | |

| 9.0 | ~45 | |

| Table 1: Example optimization data for the one-pot synthesis of dTDP-L-rhamnose, adapted from studies on Saccharothrix syringae enzymes. [16]Optimal conditions are highlighted in bold. |

Applications in Biotechnology and Drug Development

A thorough understanding of L-sugar biosynthesis directly informs two critical areas of applied science:

-

Antimicrobial Drug Discovery: Because pathways like the dTDP-L-rhamnose synthesis are essential for many bacterial pathogens but absent in humans, their enzymes are prime targets for the development of new antibiotics. [1][2]High-throughput screening for inhibitors of RmlB or RmlC, for example, could yield lead compounds that specifically disrupt bacterial cell wall formation. [1]

-

Metabolic Engineering and Crop Improvement: The enzymes of the L-ascorbic acid pathway are key targets for enhancing the nutritional value of food crops. [6][7]Overexpression of the GGP (VTC2) enzyme, which catalyzes a rate-limiting step, has been shown to significantly increase vitamin C content in plants like tobacco. [23]This strategy holds immense promise for biofortification of staple crops to combat nutritional deficiencies worldwide. [7]

Conclusion and Future Perspectives

The biosynthesis of L-sugars is a testament to the metabolic versatility of life, demonstrating how organisms harness complex enzymatic logic to create specialized molecules from common precursors. The elucidation of pathways for L-rhamnose, L-fucose, and L-ascorbic acid has not only filled fundamental gaps in our biochemical knowledge but has also provided a robust toolkit for practical applications. Future research will likely focus on discovering and characterizing novel L-sugar pathways in diverse organisms, exploring the intricate regulatory networks that control flux through these pathways, and applying this knowledge to engineer bespoke glycoconjugates and develop next-generation therapeutics. The continued integration of genetics, enzymology, and synthetic biology will be paramount in unlocking the full potential of these fascinating molecules.

References

- Valpuesta, V., & Botella, M. A. (2004). Biosynthesis of L-ascorbic acid in plants: new pathways for an old antioxidant. TRENDS in Plant Science.

- Castro, J. L. S., et al. (2023). Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway. Frontiers in Plant Science. [Link]

- FlyBase. (n.d.). Pathway: DE NOVO GDP-FUCOSE BIOSYNTHESIS. FlyBase. [Link]

- Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology. [Link]

- Wang, G., et al. (2019). Biosynthetic pathway of dTDP-l-rhamnose in bacteria and archaea.

- Pfalz, M., et al. (2021). Interplay between de novo and salvage pathways of GDP-fucose synthesis. PLOS ONE. [Link]

- Li, T., et al. (2021). Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose. Frontiers in Bioengineering and Biotechnology. [Link]

- van der Beek, S. L., et al. (2015).

- Jander, G., & D'Auria, J. C. (2007). Completing a pathway to plant vitamin C synthesis.

- Reactome. (n.d.). GDP-fucose biosynthesis.

- Nykänen, A. I., et al. (2007). Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII. Immunology. [Link]

- Jander, G., & D'Auria, J. C. (2007). Completing a pathway to plant vitamin C synthesis. PNAS. [Link]

- Minasov, G., et al. (2018). Structure of the Bacillus anthracis dTDP-L-rhamnose biosynthetic pathway enzyme: dTDP-α-D-glucose 4,6-dehydratase, RfbB.

- Laing, W. A., et al. (2007). The missing step of the l-galactose pathway of ascorbate biosynthesis in plants, an l-galactose guanyltransferase, increases leaf ascorbate content.

- Giraud, M. F., & Naismith, J. H. (2000). The rhamnose pathway. Current Opinion in Structural Biology. [Link]

- van der Beek, S. L., et al. (2016). Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria. FEMS Microbiology Reviews. [Link]

- ResearchGate. (n.d.). The L‐rhamnose biosynthetic pathway in prokaryotes and eukaryotes.

- Li, L., et al. (2020).

- Burget, E. G., & Reiter, W. D. (2002). The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis. The Plant Cell. [Link]

- Smirnoff, N. (2024). The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions. Journal of Experimental Botany. [Link]

- Linster, C. L., et al. (2007). Smirnoff-Wheeler pathway from D -glucose to L -ascorbic acid.

- ResearchGate. (n.d.). (A) Biosynthesis pathway of dTDP-L-rhamnose.

- Smirnoff, N., & Wheeler, G. L. (2000). Ascorbic acid in plants: biosynthesis and function. Critical Reviews in Biochemistry and Molecular Biology. [Link]

- Vargas, V. M. R., et al. (2024). Structural insights into the Smirnoff-Wheeler pathway for vitamin C production in the Amazon fruit camu-camu. Journal of Structural Biology. [Link]

- ResearchGate. (n.d.). The pathways of L-ascorbic acid biosynthesis in plants.

- Wagstaff, B. A., et al. (2022). NDP-rhamnose biosynthesis and rhamnosyltransferases. University of Dundee Research Portal. [Link]

- MacCulloch, C. A., et al. (2022). The L-Rhamnose Biosynthetic Pathway in Trichomonas vaginalis: Identification and Characterization of UDP-D-Glucose 4,6-dehydratase. International Journal of Molecular Sciences. [Link]

- ResearchGate. (n.d.). Pathway for the biosynthesis of UDP‐l‐rhamnose.

- Smirnoff, N., & Conklin, P. L. (2024). Ascorbic acid metabolism and functions. Journal of Experimental Botany. [Link]

- ResearchGate. (n.d.). L-Rhamnose biosynthetic pathways in bacterial and plant cells.

- He, X., & Liu, H. W. (2002). Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification. Annual Review of Biochemistry. [Link]

- Eltelib, H. A., et al. (2009). Gene expression of ascorbic acid biosynthesis related enzymes of the Smirnoff-Wheeler pathway in acerola (Malpighia glabra). Journal of Plant Physiology. [Link]

- Feng, Y., et al. (2022).

- Meadows, J. A., & Koffas, M. A. G. (2016). Advances in Engineering Nucleotide Sugar Metabolism for Natural Product Glycosylation in Saccharomyces cerevisiae. Marine Drugs. [Link]

- Bulley, S., & Laing, W. (2016). Ascorbic acid biosynthesis: a precursor study on plants. Functional Plant Biology. [Link]

- ResearchGate. (n.d.). Biosynthesis and interconversion of monosaccharides via de novo and salvage pathways.

- Konishi, T., et al. (2016). Metabolism of L-arabinose in plants. Journal of Plant Research. [Link]

- ResearchGate. (n.d.). Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-Lrhamnose.

- Bar-Peled, M., & O'Neill, M. A. (2014). The role of the salvage pathway in nucleotide sugar biosynthesis. UGA Open Scholar. [Link]

- Yang, T. (2013). The role of the salvage pathway in nucleotide sugar biosynthesis.

Sources

- 1. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascorbic acid in plants: biosynthesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Completing a pathway to plant vitamin C synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pathway: DE NOVO GDP-FUCOSE BIOSYNTHESIS [flybase.org]

- 11. Advances in Engineering Nucleotide Sugar Metabolism for Natural Product Glycosylation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openscholar.uga.edu [openscholar.uga.edu]

- 13. openscholar.uga.edu [openscholar.uga.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Gene expression of ascorbic acid biosynthesis related enzymes of the Smirnoff-Wheeler pathway in acerola (Malpighia glabra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway [frontiersin.org]

- 22. Ascorbic acid metabolism and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The missing step of the l-galactose pathway of ascorbate biosynthesis in plants, an l-galactose guanyltransferase, increases leaf ascorbate content - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Fructopyranose Enantiomers: A Technical Guide to α-L- and α-D-Fructopyranose

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Stereochemistry in Biological Systems

In the intricate world of biological chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different biological activities. This guide delves into the core properties of two such enantiomers: α-L-fructopyranose and α-D-fructopyranose. While D-sugars are ubiquitous in nature and central to metabolism, their L-counterparts are rare and often not recognized by the enzymatic machinery of most organisms.[1] This inherent biological discrimination forms the basis for their distinct roles and potential applications in pharmacology and drug development. Understanding the nuanced differences in their physicochemical and biological properties is crucial for leveraging their unique characteristics in research and therapeutic design.

Physicochemical Properties: A Tale of Two Enantiomers

α-L-fructopyranose and α-D-fructopyranose share the same molecular formula (C₆H₁₂O₆) and molecular weight (180.16 g/mol ), yet their spatial arrangement dictates their distinct interactions with polarized light and other chiral molecules.[2][3]

| Property | α-L-Fructopyranose | α-D-Fructopyranose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol [2] | 180.16 g/mol [3] |

| Melting Point | Not explicitly available for the pure α-anomer. D-fructose generally melts around 103-105 °C with decomposition.[3][4] | Not explicitly available for the pure α-anomer. D-fructose generally melts around 103-105 °C with decomposition.[3][4][5] |

| Specific Rotation [α]D | Expected to be equal in magnitude but opposite in sign to α-D-fructopyranose. | The specific rotation of a freshly prepared solution of α-D-fructofuranose is +21°, which mutarotates to an equilibrium value of -92°.[6][7] The pyranose form is the major component at equilibrium.[8][9] |

| Solubility | Soluble in water and methanol; insoluble in ether.[10] | Freely soluble in water. One gram dissolves in 15 ml of alcohol and 14 ml of methanol.[3][10] |

Note on Mutarotation: In aqueous solutions, fructose isomers, including the pyranose and furanose forms, interconvert in a process called mutarotation until an equilibrium mixture is reached.[11] For D-fructose, the equilibrium mixture is predominantly composed of the β-pyranose form (~70%) and the β-furanose form (~22%).[8] The specific rotation of this equilibrium mixture is approximately -92°.[6][7]

Structural Elucidation and Analytical Differentiation

The primary structural difference between α-L-fructopyranose and α-D-fructopyranose lies in the configuration of all their chiral centers, resulting in a mirror-image relationship. The 'D' and 'L' designation is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the anomeric carbon (C5).[1] In D-fructose, this hydroxyl group is on the right in the Fischer projection, while in L-fructose, it is on the left. The 'α' and 'β' designation refers to the orientation of the hydroxyl group at the anomeric carbon (C2).[12]

Analytical Techniques for Differentiation

2.1.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[13] A one-step chiral HPLC method using a Chiralpak AD-H column can effectively separate not only the D and L enantiomers of fructose but also their α and β anomers.[14][15][16] This method is crucial for determining the enantiomeric purity of a sample.

Experimental Protocol: Chiral HPLC Separation of Fructose Enantiomers and Anomers

This protocol provides a general framework for the separation of fructose isomers based on established methods.[14][15]

-

Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of n-hexane and ethanol. The exact ratio should be optimized for the best resolution. A common starting point is 80:20 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: Refractive Index Detector (RID).

-

Sample Preparation: Dissolve the fructose sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 20 µL.

-

Analysis: The retention times will differ for each isomer, allowing for their identification and quantification. The order of elution should be determined using pure standards of the D- and L-fructose.

2.1.2. Polarimetry

As enantiomers, α-L-fructopyranose and α-D-fructopyranose rotate plane-polarized light to an equal extent but in opposite directions. This property, known as optical activity, is measured using a polarimeter. The specific rotation is a characteristic physical constant for a chiral compound.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectra of enantiomers in an achiral solvent are identical, NMR can be used to distinguish between anomers (α and β) and different ring forms (pyranose and furanose).[17][18][19] The chemical shifts of the anomeric carbon and proton are particularly sensitive to the stereochemistry at the anomeric center.[20] To differentiate enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce diastereomeric interactions, which will result in distinct NMR spectra for the L and D forms.

Synthesis and Preparation

Synthesis of α-L-Fructopyranose

L-fructose is not naturally abundant and therefore must be synthesized. A common starting material for the synthesis of L-sugars is a readily available D-sugar that can be chemically converted to the desired L-enantiomer.

Preparation of α-D-Fructopyranose

D-fructose is a naturally occurring sugar found in many fruits and honey.[21][22] It can be obtained commercially in high purity. In solution, D-fructose exists as an equilibrium mixture of its isomers.[8]

Biological Significance and Applications in Drug Development

The profound difference in the biological recognition of D- and L-sugars is the cornerstone of their distinct applications.

The Biological Fate of D-Fructose

D-fructose is readily metabolized by the body, primarily in the liver.[23] It enters the glycolytic pathway and can be used as an energy source.[24] However, high consumption of D-fructose has been linked to adverse health effects, including increased risk of heart disease and diabetes.[25][26]

The Unique Potential of L-Fructose and L-Sugars

Since L-sugars are generally not metabolized, they are being explored for various applications in the food and pharmaceutical industries.[27]

4.2.1. Low-Calorie Sweeteners

L-fructose has a sweet taste comparable to D-fructose but provides no caloric value as it is not utilized by the body's metabolic enzymes.[1][28] This makes it an attractive candidate for a low-calorie sugar substitute.

4.2.2. Drug Delivery and Pharmacology

The unique properties of L-sugars and other carbohydrates are being harnessed in drug delivery systems.[29][30] Carbohydrate-based polymers can be used to create nanoparticles and hydrogels for targeted and sustained drug release.[31] The incorporation of L-sugars into drug molecules can potentially alter their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This can lead to the development of more effective and safer therapeutic agents. The use of L-glucose derivatives has been explored for their potential biological effects.[32] Furthermore, sugars can influence brain plasticity, learning, and memory, opening avenues for research into their roles in neurological health and recovery from injury.[33] The development of radiolabeled sugars, such as 2-deoxy-2-[18F]fluoro-d-glucose (FDG), has revolutionized medical imaging, and similar approaches with L-sugars could offer new diagnostic tools.[34]

Future Perspectives

The study of L-sugars, including α-L-fructopyranose, is a burgeoning field with significant potential. Further research into their synthesis, biological interactions, and toxicological profiles is essential to fully realize their applications. In drug development, the strategic incorporation of L-sugars could lead to novel therapeutics with improved efficacy and reduced side effects. The ability to precisely control the stereochemistry of drug candidates offers a powerful tool for optimizing their pharmacological properties. As our understanding of the "sweet science" deepens, the distinct properties of enantiomers like α-L- and α-D-fructopyranose will undoubtedly continue to inspire innovation in science and medicine.

Visualizations

Diagram 1: Enantiomeric Relationship

Caption: Enantiomers are non-superimposable mirror images.

Diagram 2: Analytical Workflow for Isomer Differentiation

Caption: Workflow for differentiating fructopyranose isomers.

References

- Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]

- Fructopyranose - Physico-chemical Properties. ChemBK. [Link]

- (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.

- 3-[ALPHA-D-GLUCOSIDO]-D-FRUCTOSE - Physico-chemical Properties. ChemBK. [Link]

- Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 • C.

- A Review on Biological Activities of Sugars and Sugar Derivatives.

- Unknown biological effects of L-glucose, ALA, and PUFA. PubMed. [Link]

- Fructose. Wikipedia. [Link]

- 1 H NMR spectral comparison of D-fructose and FrxB.

- Fructose. Center for Science in the Public Interest. [Link]

- The separation of enantiomeric sugars by chrom

- Fructose. Calorie Control Council. [Link]

- L-Glucose. Wikipedia. [Link]

- Melting behaviour of D-sucrose, D-glucose and D-fructose. PubMed. [Link]

- Fructose. The Sweetener Book. [Link]

- Glucose. Wikipedia. [Link]

- Mutarotation of fructose|Grade 12|Part-10|Biomolecules. |chemistry cbse |tricks |. YouTube. [Link]

- D-Fructose | C6H12O6 | CID 2723872. PubChem. [Link]

- The use of fructose as a sweetener. Is it a safe alternative for our immune system?. PubMed. [Link]

- NMR Analysis of Oligosaccharides Containing Fructopyranoside. Global Science Books. [Link]

- The specific rotations of pure \alpha - and \beta-d-fructofuranose are +2... Filo. [Link]

- Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorin

- 25.6: Cyclic Structures of Monosaccharides - Anomers. Chemistry LibreTexts. [Link]

- Sugars affect brain 'plasticity,' helping with learning, memory, recovery. YouTube. [Link]

- L-glucose – Knowledge and References. Taylor & Francis. [Link]

- Please explain how we can differentiate beta and alpha-D-fructopyrano. askIITians. [Link]

- D- and L- Notation For Sugars. Master Organic Chemistry. [Link]

- Specific rotation of α-D- and β-D-fructofuranose. Semantic Scholar. [Link]

- Fructose Structure. BYJU'S. [Link]

- Chiral HPLC Separ

- Development of a nanoparticle system based on a fructose polymer: Stability and drug release studies. PubMed. [Link]

- Structures of the isomers and anomers of fructose.

- Structure of α-L-(+)-Fructopyranose. Chemistry Stack Exchange. [Link]

- This compound | C6H12O6 | CID 10154314. PubChem. [Link]

- Fructose in medicine: A review with particular reference to diabetes mellitus. PMC. [Link]

- Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applic

- Fructopyranose. NIST WebBook. [Link]

- Functional roles of fructose. PMC. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | C6H12O6 | CID 10154314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The specific rotations of pure \alpha - and \beta-d-fructofuranose are +2.. [askfilo.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chembk.com [chembk.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Please explain how we can differentiate beta and alpha-D-fructopyrano - askIITians [askiitians.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. beta-D-Fructopyranose(7660-25-5) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. globalsciencebooks.info [globalsciencebooks.info]

- 20. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fructose - Wikipedia [en.wikipedia.org]

- 22. caloriecontrol.org [caloriecontrol.org]

- 23. Fructose in medicine: A review with particular reference to diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]

- 25. cspi.org [cspi.org]

- 26. The use of fructose as a sweetener. Is it a safe alternative for our immune system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. L-Glucose: Uses, Characteristics_Chemicalbook [chemicalbook.com]

- 28. L-Glucose - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of a nanoparticle system based on a fructose polymer: Stability and drug release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Unknown biological effects of L-glucose, ALA, and PUFA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. m.youtube.com [m.youtube.com]

- 34. taylorandfrancis.com [taylorandfrancis.com]

physical and chemical properties of alpha-L-fructopyranose

An In-Depth Technical Guide to the Physicochemical Properties of alpha-L-Fructopyranose

Abstract

This technical guide provides a comprehensive examination of the , the six-membered ring anomer of L-fructose. As the enantiomer of the naturally abundant D-fructose, L-fructose and its isomers present unique characteristics relevant to stereospecific synthesis, drug delivery, and nutritional science. This document moves beyond a simple recitation of data, offering insights into the structural dynamics, reactivity, and analytical characterization of this compound. We will explore its solution-state equilibrium, the stereoelectronic forces governing its conformation, its reactivity profile, particularly in the context of the Maillard reaction, and its distinct metabolic fate. The guide includes structured data tables, detailed experimental protocols for key analytical procedures, and conceptual diagrams to provide a holistic and actionable resource for professionals in the scientific community.

Introduction to L-Fructose and its Isomeric Landscape

While D-sugars dominate biological systems, their L-enantiomers are gaining significant attention in pharmaceutical and food science for their unique properties, such as low caloric value and resistance to metabolism. L-fructose is the stereoisomer of D-fructose, a widely known fruit sugar.[1] Like its D-counterpart, L-fructose is a ketose, and in solution, it does not exist as a single static structure. Instead, it establishes a dynamic equilibrium among several isomers.

Isomeric Equilibrium in Aqueous Solution

In an aqueous environment, L-fructose exists as a mixture of five forms: an open-chain keto form and four cyclic isomers.[2] The cyclic forms arise from an intramolecular reaction where a hydroxyl group attacks the ketone carbonyl carbon (C2).

-

Pyranose Forms (Six-membered ring): Formed when the hydroxyl group on carbon 6 (C6) attacks the C2 ketone. This is the predominant form in solution, accounting for approximately 70% of the isomeric mixture for D-fructose.[2][3][4]

-

Furanose Forms (Five-membered ring): Formed when the hydroxyl group on carbon 5 (C5) attacks the C2 ketone.

Each of these ring structures can exist as two distinct anomers, designated alpha (α) and beta (β), which differ in the stereochemical configuration at the anomeric carbon (C2). This guide focuses specifically on the This compound isomer, a key component of this equilibrium.

Caption: Equilibrium of L-fructose isomers in aqueous solution.

Physical and Spectroscopic Properties

The physical properties of this compound are foundational to its handling, characterization, and application in various scientific contexts.

Core Physical Data

The fundamental physicochemical data for this compound are summarized below. These values are computationally derived and provide a baseline for experimental work.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | [5] |

| Molecular Formula | C₆H₁₂O₆ | [5][6] |

| Molar Mass | 180.16 g/mol | [5][6] |

| Exact Mass | 180.06338810 Da | [5] |

| CAS Number | 41847-69-2 | [5] |

| ChEBI ID | CHEBI:37728 | [7] |

| Appearance | White crystalline solid (in pure, dry form) | [8][9] |

| XLogP3 | -2.8 | [5] |

Solubility Profile

As a monosaccharide with multiple hydroxyl groups, this compound is highly soluble in water and other polar solvents.[8][10] The extensive hydrogen bonding capacity of its hydroxyl groups with water molecules facilitates its dissolution. It is poorly soluble in nonpolar solvents like methanol and ethanol.[11]

Optical Activity and Mutarotation

Chirality is a defining feature of carbohydrates. L-fructose is the enantiomer of D-fructose and thus rotates plane-polarized light to an equal but opposite degree. D-fructose is known to be levorotatory (rotates light to the left, hence its old name "levulose"). Therefore, L-fructose is dextrorotatory (rotates light to the right).

The specific rotation of a freshly prepared solution of a single anomer will change over time as it equilibrates to a mixture of its various isomers. This phenomenon is known as mutarotation .[12][13] For D-fructose, the specific rotation of the alpha form is reported as -21°, the beta form as -133°, and the final equilibrium mixture settles at -92°.[12][14] It is scientifically sound to infer that L-fructose anomers will exhibit specific rotations of +21° (alpha) and +133° (beta), reaching an equilibrium value of +92°.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its stereochemistry and the presence of reactive functional groups.

Stereochemistry and the Anomeric Effect

The stability of the pyranose ring is influenced by a stereoelectronic phenomenon known as the anomeric effect . This effect describes the tendency for an electronegative substituent at the anomeric carbon (C2 in fructose) to favor an axial orientation, which is counterintuitive from a purely steric standpoint.[15] This is explained by a stabilizing interaction (hyperconjugation) between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-O bond of the anomeric substituent.[15] This effect contributes to the relative stability of the alpha-anomer compared to the beta-anomer in certain contexts.[16]

Reactivity as a Reducing Sugar: The Maillard Reaction

Although the majority of L-fructose exists in a cyclic hemiacetal form, it is in equilibrium with its open-chain keto form. The presence of the carbonyl group in the open-chain structure allows it to act as a reducing sugar .

One of the most significant reactions for reducing sugars is the Maillard reaction , a non-enzymatic browning process that occurs between a reducing sugar and an amino compound, typically an amino acid or a protein.[17][18][19] Fructose has been observed to undergo the initial stages of the Maillard reaction more rapidly than glucose.[17][18] This reaction is critical in food science for flavor development but also has implications in vivo, where it can lead to the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[17][18]

The initial step involves the condensation of the fructose carbonyl group with a primary amine to form a Schiff base, which then rearranges.[19][20]

Caption: Initial workflow of the Maillard reaction with L-fructose.

Isomerization to L-Glucose

Under certain conditions, particularly in the presence of a base or the enzyme isomerase, ketoses can isomerize into aldoses through a tautomeric shift via an enediol intermediate.[21] This means L-fructose can be converted into L-glucose and L-mannose. This transformation is fundamental in carbohydrate chemistry and is exploited industrially for the production of high-fructose corn syrup from D-glucose.[22]

Biological Context and Relevance

Metabolic Fate of L-Fructose

The metabolic machinery of most organisms is highly stereospecific, primarily recognizing and processing D-sugars. L-fructose, unlike its D-enantiomer, cannot be directly metabolized by most cells in the body.[23][24] While D-fructose is primarily processed in the liver, gut, and kidneys through a specific fructolysis pathway, L-sugars are generally poorly absorbed and metabolized.[23][25][26] This resistance to metabolism is the basis for their investigation as low-calorie sweeteners. Any metabolism that does occur is likely slow and would involve different enzymatic pathways, potentially leading to different metabolic byproducts compared to D-fructose.[27]

Implications in Drug Development

The unique properties of L-sugars make them attractive for pharmaceutical applications:

-

Chiral Scaffolds: L-sugars serve as valuable building blocks (chiral synthons) for the stereoselective synthesis of complex drug molecules.

-

Drug Delivery: Conjugation to L-sugars could potentially alter the pharmacokinetic profile of a drug, possibly reducing metabolic degradation or targeting specific tissues.

-

Excipients: Their chemical stability and low metabolic impact make them candidates for use as excipients in drug formulations.

Experimental Protocols

Protocol: Determination of Specific Rotation by Polarimetry

Objective: To measure the specific rotation of an this compound solution and observe mutarotation.

Causality: Polarimetry is the definitive method for characterizing the bulk chirality of a sample. By measuring the rotation of plane-polarized light, we can confirm the enantiomeric identity (L vs. D) and monitor the dynamic equilibrium (mutarotation) in solution, which is a key property of this compound.

Methodology:

-

Solution Preparation: Accurately weigh approximately 10 g of pure, dry this compound and dissolve it in a 100 mL volumetric flask using distilled water. Ensure the temperature is recorded (e.g., 20°C).

-

Instrument Calibration: Calibrate the polarimeter using a blank cell filled with distilled water. The reading should be zeroed.

-

Initial Measurement (t=0): Rinse the sample cell with a small amount of the prepared sugar solution, then fill the cell, ensuring no air bubbles are present. Immediately place the cell in the polarimeter and record the observed rotation (α). This must be done quickly to capture the rotation closest to that of the pure anomer.

-

Monitoring Mutarotation: Record the observed rotation at regular intervals (e.g., every 5, 10, 30, and 60 minutes) until the reading becomes stable. This stable value represents the equilibrium rotation.

-

Calculation of Specific Rotation [α]:

-

[α] = α / (l × c)

-

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

-

Self-Validation: The final, stable specific rotation value should be positive and approach the literature equilibrium value for L-fructose (approx. +92°). The initial value should be closer to the specific rotation of the pure alpha anomer (+21°).

Protocol: Monitoring the Maillard Reaction by Spectrophotometry

Objective: To quantify the rate of the Maillard reaction between this compound and an amino acid (e.g., glycine).

Causality: The final stage of the Maillard reaction produces brown polymeric pigments called melanoidins, which absorb light in the visible spectrum.[17] By monitoring the increase in absorbance at a characteristic wavelength (e.g., 420 nm), we can quantify the rate of browning, providing a direct kinetic measurement of this key chemical reactivity.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.5 M solution of this compound in a phosphate buffer (pH 7.4).

-

Prepare a 0.5 M solution of glycine in the same phosphate buffer.

-

-

Reaction Initiation: Mix equal volumes of the fructose and glycine solutions in a test tube or beaker. Prepare a control sample containing only the fructose solution in buffer.

-

Incubation: Place the reaction mixture and the control in a water bath set to a constant, elevated temperature (e.g., 80°C) to accelerate the reaction.

-

Spectrophotometric Measurement:

-

At time zero and at regular intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture.

-

Dilute the aliquot with the phosphate buffer to ensure the absorbance reading is within the linear range of the spectrophotometer.

-

Measure the absorbance at 420 nm (A₄₂₀) against a buffer blank.

-

-

Data Analysis: Plot the A₄₂₀ values against time. The initial slope of this curve is proportional to the initial rate of the Maillard reaction.

-

Self-Validation: The absorbance of the reaction mixture should increase over time, while the control sample (fructose only) should show minimal to no increase in absorbance, confirming that the browning is due to the reaction with the amino acid.

Conclusion

This compound is a structurally dynamic molecule whose properties are a direct consequence of its stereochemistry. While sharing a molecular formula with D-fructose, its enantiomeric nature dictates a distinct optical activity and a profoundly different biological fate. Its high reactivity in the Maillard reaction and its existence within a complex isomeric equilibrium are critical considerations for its use in research and development. A thorough understanding of these physicochemical principles, validated through robust analytical protocols, is essential for any professional seeking to leverage the unique potential of L-carbohydrates in drug design, synthesis, and formulation.

References

- Dills, W. L. (1993). Protein fructosylation: Fructose and the Maillard reaction. American Journal of Clinical Nutrition, 58(5 Suppl), 779S-787S.

- PubMed. (1993). Protein fructosylation: fructose and the Maillard reaction. American Journal of Clinical Nutrition, 58(5 Suppl), 779S-787S.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Ragus. (n.d.). The Maillard reaction: the science behind flavour and colour in foods and beverages. Ragus Pure Sugar Specialists.

- ChemBK. (n.d.). 3-[ALPHA-D-GLUCOSIDO]-D-FRUCTOSE.

- ResearchGate. (n.d.). The Maillard Reaction of Fructose. ResearchGate.

- precisionFDA. (n.d.). .ALPHA.-L-FRUCTOPYRANOSE.

- Chemistry Stack Exchange. (n.d.). Structure of α-L-(+)-Fructopyranose.

- Chemistry LibreTexts. (2022). 5.1.6: Cyclic Structures of Monosaccharides - Anomers.

- Wikipedia. (n.d.). Anomeric effect.

- Miskiman, M., et al. (n.d.). Fructose Metabolism from a Functional Perspective: Implications for Athletes. Sports Medicine.

- Infinity Learn. (n.d.). The optical rotation of α − D fructose is − 21 0 and that of its β -form is − 133 0. The equilibrium mixture of these anomers has an optical rotation of -92 0.

- Ragus. (2023). Fructose and the liver: Exploring the biochemistry and health implications. Ragus Pure Sugar Specialists.

- EMBL-EBI. (n.d.). This compound (CHEBI:37728). ChEBI.

- Herman, M. A., & Samuel, V. T. (2020). Molecular Aspects of Fructose Metabolism and Metabolic Disease. Trends in Endocrinology & Metabolism, 31(11), 829-840.

- Sun, S. Z., & Anderson, G. H. (2012). Fructose metabolism in humans – what isotopic tracer studies tell us. Nutrition & Metabolism, 9, 89.

- Softic, S., Cohen, D. E., & Kahn, C. R. (2018). Fructose metabolism and metabolic disease.

- YouTube. (2017). Mutarotation of fructose. chemistry cbse |tricks.

- YouTube. (2025). Mutarotation: a sugar that spontaneously changes from sweet to bitter. Applied Science.

- YouTube. (2014). Isomerization of D-Glucose into D-Fructose. Andrey K.

- National Center for Biotechnology Information. (n.d.). L-fructopyranose. PubChem Compound Database.

- ResearchGate. (n.d.). Structures of the isomers and anomers of fructose. ResearchGate.

- ACS Publications. (n.d.). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Glucose.

- LND College, Motihari. (n.d.). Structure, Classification, and Functions of Carbohydrates.

- ResearchGate. (n.d.). Reaction sequence from β-D-glucopyranose to α-D-fructofuranose via a 1, 2-hydride transfer in an open-chain intermediate. ResearchGate.

- BYJU'S. (n.d.). Fructose Structure.

Sources

- 1. L-fructopyranose | C6H12O6 | CID 11355843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C6H12O6 | CID 10154314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. This compound (CHEBI:37728) [ebi.ac.uk]

- 8. lndcollege.co.in [lndcollege.co.in]

- 9. byjus.com [byjus.com]

- 10. chembk.com [chembk.com]

- 11. Glucose - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The optical rotation of α−D fructose is −210 and that of its β-form is −1330. The equilibrium mixture of these anomers has an optical rotation of −920. What is the % of α-form (upto one decimal place) in its equilibrium mixture? [infinitylearn.com]

- 15. Anomeric effect - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ragus.co.uk [ragus.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]